11-methyl-4-(3-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole
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Overview
Description
This compound belongs to the class of organic compounds known as diazepines . Diazepines are compounds containing a diazepine ring, which is a seven-membered heterocyclic ring with two nitrogen atoms (at positions 1 and 4) and five carbon atoms .
Molecular Structure Analysis
The molecular structure of diazepines involves a seven-membered ring with two nitrogen atoms . The presence of nitrogen in the ring can influence the electronic properties of the molecule and its reactivity.Chemical Reactions Analysis
Diazepines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present in the molecule . They can also participate in ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a diazepine would depend on its specific structure. Factors that could influence these properties include the nature and position of substituents on the diazepine ring, the presence of additional functional groups, and the overall size and shape of the molecule .Mechanism of Action
The mechanism of action of a diazepine compound would depend on its specific structure and the biological target it interacts with. Many diazepines are known to have biological activity, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities .
Safety and Hazards
Future Directions
The field of diazepine research is continually evolving, with new synthetic methods being developed and new biological activities being discovered . Future research may focus on developing more efficient synthetic routes, exploring new reactions, and investigating the biological activity of novel diazepine derivatives .
Properties
IUPAC Name |
14-methyl-6-[(3-methylphenyl)methyl]-6,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2/c1-17-6-3-7-19(14-17)16-25-12-5-13-26-22-11-10-18(2)15-21(22)20-8-4-9-23(25)24(20)26/h3,6-7,10-11,14-15,23H,4-5,8-9,12-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBBRFLEDQEGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCN3C4=C(C=C(C=C4)C)C5=C3C2CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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